Methyl 2-chloro-4-(trifluoromethyl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

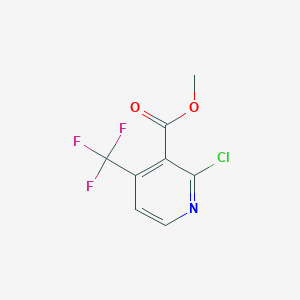

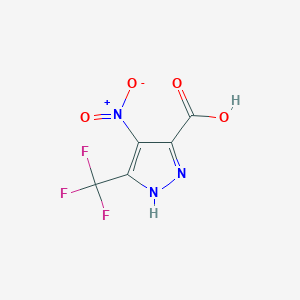

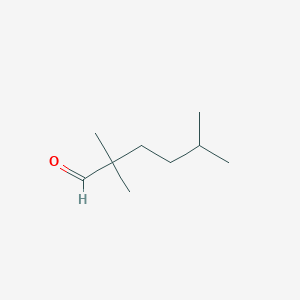

“Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is a biochemical used for proteomics research . It has a molecular formula of C8H5ClF3NO2 and a molecular weight of 239.58 .

Molecular Structure Analysis

The InChI code for “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” is 1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-chloro-4-(trifluoromethyl)nicotinate” are not available, it’s worth noting that trifluoromethyl groups are often used in organic chemistry to increase the stability and lipophilicity of compounds .Aplicaciones Científicas De Investigación

Synthesis Development

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is involved in the synthesis of novel anti-infective agents. A safe and economical synthesis process has been developed, with a focus on trifluoromethylation, using an inexpensive system involving methyl chlorodifluoroacetate (MCDFA)/KF/CuI. This process is notable for its application in the large-scale synthesis of intermediates in drug development (Mulder et al., 2013).

Chemical Synthesis and Characterization

Methyl 2-chloro-4-(trifluoromethyl)nicotinate is also used in the synthesis of various chemical compounds. For example, it's used as an intermediate in the production of 2-chloro-3-cyanomethylpyridine, a compound synthesized through several steps including chlorination, esterification, and nitrile substitution (Shen Ying-zhong, 2009). Additionally, it is a key intermediate in the synthesis of the herbicide trifloxysulfuron, with a synthesis process involving Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).

Antinociceptive Activity

Methyl 2-chloro-4-(trifluoromethyl)nicotinate has been studied for its antinociceptive (pain-relieving) activity. For instance, methyl nicotinate has been prepared and evaluated for its antinociceptive activity using models like acetic acid-induced writhing and hot plate tests in mice, showing effective peripheral and central antinociceptive activity (Erharuyi et al., 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related compounds have been studied, which can provide insights into the behavior of methyl 2-chloro-4-(trifluoromethyl)nicotinate in biological systems. For example, the pharmacokinetic study of L-104, a compound structurally related to nicotinates, provides information on how these types of compounds are processed in the body (Pico et al., 1981).

Propiedades

IUPAC Name |

methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASGHWJBUNFFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593230 |

Source

|

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-4-(trifluoromethyl)nicotinate | |

CAS RN |

196708-48-2 |

Source

|

| Record name | Methyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethylpiperidin-2-yl)methyl]butan-1-amine](/img/structure/B1319011.png)